2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride
Description
2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride is a benzaldehyde derivative featuring a 4-methylpiperazine moiety linked via an ethoxy chain. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical research. Structurally, it consists of a benzaldehyde core substituted with a 2-(4-methylpiperazinyl)ethoxy group.
Properties
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-15-6-8-16(9-7-15)10-11-18-14-5-3-2-4-13(14)12-17;/h2-5,12H,6-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEDUHBFOMLRMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=CC=C2C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609409-28-0 | |
| Record name | Benzaldehyde, 2-[2-(4-methyl-1-piperazinyl)ethoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609409-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpiperazine and 2-(2-bromoethoxy)benzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like methanol.
Procedure: The 4-methylpiperazine is reacted with 2-(2-bromoethoxy)benzaldehyde under reflux conditions to form the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: 2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzoic acid.
Reduction: 2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
The compound has been studied for its potential antidepressant effects, attributed to its structural similarity to known antidepressants. Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. Studies have shown that compounds with piperazine moieties exhibit binding affinity to serotonin receptors, indicating a possible mechanism for their antidepressant activity.
Antitumor Properties
Recent studies have suggested that 2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride may possess antitumor properties. In vitro experiments demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in these cells is under investigation, making it a candidate for further development as an anticancer agent.
Pharmacology
Neuropharmacological Studies
The compound's piperazine structure suggests potential applications in neuropharmacology. It has been evaluated for its effects on cognitive functions and behavior in animal models. Preliminary results indicate that it may enhance cognitive performance and exhibit anxiolytic properties, which could be beneficial in treating anxiety disorders.
Analgesic Effects
Research has also explored the analgesic properties of this compound. Animal studies have shown that it can reduce pain responses in models of acute and chronic pain. The mechanism of action appears to involve modulation of pain pathways in the central nervous system, warranting further investigation into its therapeutic potential for pain management.
Analytical Chemistry
Chromatographic Applications
In analytical chemistry, this compound is utilized as a standard reference material in chromatography. Its purity and stability make it suitable for method validation and calibration in high-performance liquid chromatography (HPLC) applications.
Spectroscopic Studies
The compound's unique structural features allow for various spectroscopic analyses, including NMR and IR spectroscopy. These techniques are employed to study the compound's interactions with biological molecules and to characterize its chemical behavior under different conditions.
Data Summary Table
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antidepressant activity | Modulates serotonin/norepinephrine pathways |
| Antitumor properties | Induces apoptosis in cancer cell lines | |
| Pharmacology | Neuropharmacological studies | Enhances cognitive performance; exhibits anxiolytic effects |
| Analgesic effects | Reduces pain responses in animal models | |
| Analytical Chemistry | Chromatographic applications | Used as a standard reference material |
| Spectroscopic studies | Characterizes interactions with biological molecules |
Case Studies
-
Antidepressant Activity Study
- A study conducted on rodents demonstrated that the administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. This was measured using the forced swim test and tail suspension test.
-
Antitumor Efficacy Research
- In vitro studies revealed that the compound exhibited cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Further investigations are ongoing to elucidate the underlying mechanisms of action.
-
Neuropharmacological Assessment
- A recent experiment assessed the cognitive enhancement effects of this compound using the Morris water maze test, showing improved performance indicative of enhanced memory function.
Mechanism of Action
The mechanism of action of 2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical properties of the target compound with analogs:
Key Observations :
- Piperazine vs. Piperidine/Pyrrolidine : Replacing the 4-methylpiperazine group with piperidine (six-membered, saturated) or pyrrolidine (five-membered) alters ring basicity and steric effects. Piperazine derivatives generally exhibit higher polarity and hydrogen-bonding capacity, influencing receptor interactions .
- Substituent Effects: The ethyl group in 4-[2-(4-ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride increases molecular weight and lipophilicity (logP 1.54 vs.
- Functional Group Modifications: Pitofenone HCl’s benzoyl-benzoate ester core distinguishes it from benzaldehyde-based analogs, suggesting divergent pharmacological targets (e.g., antispasmodic activity) .
Biological Activity
2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that include a piperazine ring and an aldehyde functional group. Its molecular formula is C14H21ClN2O2, with a molecular weight of approximately 284.79 g/mol. This article explores its biological activity, focusing on pharmacological effects, interaction studies, and relevant case studies.
Structural Characteristics
The compound's unique structure contributes to its biological activity. The presence of the piperazine moiety is known to influence interactions with various biological targets, enhancing its potential therapeutic applications. The hydrochloride form increases solubility in aqueous solutions, making it suitable for biological assays.
| Property | Details |
|---|---|
| Molecular Formula | C14H21ClN2O2 |
| Molecular Weight | 284.79 g/mol |
| Functional Groups | Piperazine, Aldehyde |
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines. For instance, derivatives of piperazine have shown significant activity in inhibiting tumor growth and inducing apoptosis in cancer cells .
- Neurological Applications : The compound may have implications in treating neurological disorders due to its ability to interact with neurotransmitter receptors, particularly muscarinic receptors .
- Antimicrobial Properties : Some studies suggest that similar compounds possess antibacterial and antifungal properties, indicating broad-spectrum antimicrobial potential .
Interaction Studies
Interaction studies focus on the binding affinities of this compound with various biological targets. These studies often employ molecular docking techniques to predict how the compound interacts with proteins involved in disease pathways.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Cancer Treatment : A study evaluated the cytotoxicity of piperazine derivatives against MCF7 (breast cancer) and MCF10A (non-tumorigenic) cell lines. Results indicated that certain derivatives exhibited comparable or enhanced cytotoxicity relative to established chemotherapeutics like doxorubicin .
- Alzheimer's Disease : Research into piperazine-based compounds has shown promise in inhibiting acetylcholinesterase (AChE), which could be beneficial in treating Alzheimer's disease by enhancing cholinergic signaling .
Research Findings
Recent investigations into the biological activity of this compound have provided insights into its mechanism of action:
- Cytotoxicity Assays : Compounds were tested at various concentrations (10, 20, and 50 µM) over different time periods (24, 48, and 72 hours). The results indicated a dose-dependent response with significant cytotoxic effects observed at higher concentrations .
- Molecular Docking Studies : These studies have revealed that the compound can effectively bind to target proteins involved in cancer progression and neurodegeneration, suggesting a multifaceted mechanism of action .
Q & A
Q. What are the key synthetic routes for 2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride?
The synthesis typically involves nucleophilic substitution of a halogenated benzaldehyde precursor with 4-methylpiperazine, followed by ethoxy linkage formation and final salt preparation. For example, analogous compounds like Pacritinib hydrochloride are synthesized via substitution of 2-hydroxy-5-nitrobenzaldehyde with a pyrrolidine derivative, reduction of nitro groups, and subsequent salification . Reaction conditions (e.g., solvent choice, temperature) significantly impact yield and purity, with optimized protocols emphasizing controlled pH and inert atmospheres .
Q. How is the compound purified and characterized post-synthesis?
Purification often employs column chromatography (silica gel) or recrystallization using solvents like ethanol or methanol. Analytical validation includes:
- HPLC : Reverse-phase C18 columns with UV detection (e.g., 254 nm) to assess purity .
- FTIR : Confirmation of functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, piperazine N-H bands) .
- Mass spectrometry : Molecular ion peaks matching the theoretical mass (C₁₆H₂₄ClN₃O₂, MW 325.84 g/mol) .
- Elemental analysis : Verification of C, H, N, and Cl content within ±0.3% .
Q. What safety precautions are critical during handling?
- Use PPE (gloves, goggles) to avoid skin/eye contact, as hydrochloride salts can irritate mucous membranes .
- Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
- Neutralize spills with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C for reductions) improve efficiency in analogous benzaldehyde derivatives .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
- Microwave-assisted synthesis : Reduces reaction time by 40–60% for similar piperazine derivatives .
- In-line monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to track intermediate formation .
Q. How do structural modifications (e.g., substituents on the benzaldehyde ring) affect solubility and bioactivity?
- Solubility : Electron-donating groups (e.g., methoxy) increase aqueous solubility via hydrogen bonding, as seen in 4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride .
- Bioactivity : Substitutions at the 4-position of benzaldehyde enhance receptor binding affinity in PRMT6 inhibitors, with IC₅₀ values correlating with steric bulk . Computational docking studies (e.g., AutoDock Vina) can predict binding modes to molecular targets .
Q. How can contradictory data in stability studies be resolved?
- Degradation pathways : Use forced degradation (heat, light, pH extremes) coupled with LC-MS to identify degradation products. For example, oxidation of the aldehyde group may form carboxylic acid derivatives .
- Statistical analysis : Apply multivariate ANOVA to distinguish batch-to-batch variability from inherent instability .
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months to simulate long-term degradation .
Q. What methodologies validate the compound’s role in enzyme inhibition studies?
- Kinetic assays : Measure IC₅₀ via fluorogenic substrates (e.g., SAM-dependent methyltransferases for PRMT6) .
- Cellular uptake : Use radiolabeled analogs (³H or ¹⁴C) to quantify intracellular accumulation in cancer cell lines .
- SAR studies : Compare inhibition potency of analogs with varying substituents (e.g., 3,5-dimethylpiperidine vs. 4-methylpiperazine) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
